3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9/h3-4,6,8,10,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOADWPCYWPCEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.
Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the piperidine and oxadiazole rings with the pyridine ring. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry
3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may exhibit activity against various diseases, including cancer and bacterial infections.
Case Study: Antitumor Activity
Research indicates that derivatives of oxadiazoles can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
Agrochemicals
The compound's nitrogen-rich structure makes it suitable for development as an agrochemical. It has been explored for use as a pesticide or herbicide due to its potential to disrupt biological processes in pests.
Case Study: Herbicidal Activity
In agricultural studies, compounds containing oxadiazole rings have demonstrated herbicidal properties by inhibiting photosynthesis in target plants. This suggests that this compound could be developed into an effective herbicide .
Materials Science
The unique properties of the oxadiazole group lend themselves to applications in materials science, particularly in the development of organic semiconductors and polymeric materials.
Case Study: Organic Electronics
Research has shown that oxadiazole-containing compounds can enhance the performance of organic light-emitting diodes (OLEDs) due to their electron transport capabilities. The incorporation of this compound into polymer matrices has been studied for improving conductivity and stability in electronic devices .
Mechanism of Action
The mechanism of action of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in critical metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
The physicochemical and functional properties of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can be contextualized by comparing it to structurally related 1,2,4-oxadiazole derivatives. Key differentiating factors include substituent electronic effects, steric bulk, and lipophilicity.
Substituent Effects on Physicochemical Properties
The table below summarizes critical parameters for selected analogs:
*Calculated based on molecular formula.
†Estimated via analogous piperidine-containing compounds.
‡Predicted using substituent contributions.
Key Observations:
- Lipophilicity: The phenoxymethyl analog (logP = 2.498) exhibits higher lipophilicity than the piperidinyl derivative (estimated logP ~2.1), suggesting differences in membrane permeability .
- Solubility: The piperidinyl group’s basic nitrogen may improve aqueous solubility compared to nonpolar substituents like methyl or trifluoromethyl .
- Steric Effects : Cyclopropyl and trifluoromethyl groups introduce steric hindrance or electronic effects that could influence target binding .
Biological Activity
3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The chemical structure of this compound can be described by its molecular formula and a molecular weight of 231.26 g/mol. It is categorized under oxadiazole derivatives, which are known for their diverse biological properties.
Research indicates that compounds featuring the oxadiazole moiety exhibit various mechanisms of action, including:
- Enzyme Inhibition : Some derivatives have shown inhibitory activity against Class I PI3-kinase enzymes, which are crucial in cellular signaling pathways related to cancer progression and other diseases .
- Agonistic Activity : Certain oxadiazole derivatives have been identified as agonists for human caseinolytic protease P (HsClpP), suggesting a role in mitochondrial homeostasis and potential anticancer strategies .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of piperidine and oxadiazole derivatives. For instance, derivatives similar to this compound demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in the context of hepatocellular carcinoma (HCC). The agonistic action on HsClpP may enhance apoptosis in cancer cells, providing a novel therapeutic approach . The inhibition of PI3K pathways by related compounds further supports its potential as an anticancer agent .
Case Studies and Research Findings
A review of recent literature reveals several key studies highlighting the biological activity of related compounds:
- Study on HsClpP Agonists : This study identified novel oxadiazole derivatives that activate HsClpP and demonstrated their effectiveness in reducing tumor growth in HCC models .
- Antitubercular Activity : Research showed that piperidine-substituted oxadiazoles displayed potent antitubercular activity with MIC values significantly lower than those of standard treatments .
- Inhibition of Class I PI3-Kinases : A patent described compounds that selectively inhibit Class I PI3K enzymes with minimal off-target effects, indicating their therapeutic potential in treating various cancers .
Data Tables
| Compound | Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| This compound | Antimicrobial | 4 - 16 | M. tuberculosis |
| Related Oxadiazole Derivative | Anticancer | N/A | HsClpP (HCC) |
| Class I PI3K Inhibitor | Anticancer | N/A | Class I PI3K |
Q & A
Q. What are the recommended synthetic routes for 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting piperidine-containing precursors with pyridine-oxadiazole intermediates under dehydrating conditions. For example, phosphorus oxychloride (POCl₃) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can facilitate cyclization . Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and LC-MS to verify molecular weight. Pre-purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) ensures removal of unreacted starting materials .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, DMSO-d₆) resolves proton environments, such as the oxadiazole ring protons (δ 8.2–8.6 ppm) and piperidine protons (δ 1.5–3.0 ppm). 13C NMR confirms carbon assignments, including the oxadiazole C=O (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular formula (e.g., [M+H]+ at m/z 245.1064 for C₁₃H₁₅N₄O) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=N) and ~1220 cm⁻¹ (C-O) confirm oxadiazole ring formation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 standard) and flame-retardant lab coats. Use fume hoods for synthesis to avoid inhalation .
- Respiratory Protection : If airborne particles are generated, use NIOSH-certified N95 respirators .
- Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste. Neutralize acidic byproducts (e.g., POCl₃ residues) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or acetonitrile to enhance cyclization efficiency. Avoid protic solvents, which may hydrolyze intermediates .
- Catalyst Optimization : HATU improves amidation yields (60–68%) compared to EDCI .
- Temperature Control : Reflux at 80–90°C for 6–8 hours ensures complete ring closure. Monitor via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Q. How can contradictions in structural characterization (e.g., regiochemistry of oxadiazole substitution) be resolved?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction definitively assigns the oxadiazole-piperidine linkage. For example, a corrigendum highlighted misassignment of chloromethyl substituents in a related compound, resolved via crystallographic data .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and carbon-proton couplings to distinguish between 1,2,4-oxadiazole isomers .
Q. What experimental designs are recommended for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based assays (e.g., ATPase inhibition) with purified target enzymes (e.g., kinases). IC₅₀ values can be calculated using dose-response curves (0.1–100 µM) .
- Molecular Docking : Perform docking studies with AutoDock Vina to predict binding modes to active sites (e.g., piperidine moiety interacting with hydrophobic pockets) .
- Selectivity Screening : Test against related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects .
Q. How can computational methods aid in understanding the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the pyridine-oxadiazole core may reduce blood-brain barrier penetration due to high polarity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
